3-Fluoro-5-(pentafluorosulfur)benzyl bromide

Medicinal Chemistry Physicochemical Property Drug Design

3-Fluoro-5-(pentafluorosulfur)benzyl bromide (CAS 1240257-20-8) is a specialized halogenated aromatic building block distinguished by a pentafluorosulfanyl (SF₅) substituent, a moiety renowned as a 'super-trifluoromethyl group'. This compound combines the electrophilic reactivity of a benzyl bromide with the unique physicochemical properties of the SF₅ group, which is characterized by extreme electronegativity (3.65 vs.

Molecular Formula C7H5BrF6S
Molecular Weight 315.08 g/mol
CAS No. 1240257-20-8
Cat. No. B1399841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(pentafluorosulfur)benzyl bromide
CAS1240257-20-8
Molecular FormulaC7H5BrF6S
Molecular Weight315.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CBr
InChIInChI=1S/C7H5BrF6S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2
InChIKeyWKTXJYLDFXWFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(pentafluorosulfur)benzyl bromide: SF5-Enabled Aromatic Electrophile for Advanced Synthesis


3-Fluoro-5-(pentafluorosulfur)benzyl bromide (CAS 1240257-20-8) is a specialized halogenated aromatic building block distinguished by a pentafluorosulfanyl (SF₅) substituent, a moiety renowned as a 'super-trifluoromethyl group' [1]. This compound combines the electrophilic reactivity of a benzyl bromide with the unique physicochemical properties of the SF₅ group, which is characterized by extreme electronegativity (3.65 vs. 3.36 for CF₃) and high lipophilicity [1]. This combination makes it a strategic intermediate for introducing both enhanced metabolic stability and distinct electronic effects into drug-like molecules and advanced materials.

Critical Differentiation: Why a Standard CF3 or t-Butyl Analog Cannot Replace 3-Fluoro-5-(pentafluorosulfur)benzyl bromide


The SF₅ group imparts a distinct combination of properties—higher electronegativity, greater hydrolytic stability, and unique steric bulk—that cannot be replicated by simple substitution with a trifluoromethyl (CF₃) or tert-butyl group [1]. Class-level inference shows that while SF₅-bearing building blocks are typically >5x more expensive than their CF₃ counterparts, they are selected for their superior performance in critical dimensions such as metabolic slowing and resistance to acid hydrolysis [2]. Substituting a CF₃ analog for 3-Fluoro-5-(pentafluorosulfur)benzyl bromide would compromise the intended balance of lipophilicity, electron-withdrawal, and stability required in advanced design, potentially leading to failure in lead optimization due to altered ADME profiles or reduced synthetic fidelity [1].

Quantitative Evidence for Selecting 3-Fluoro-5-(pentafluorosulfur)benzyl bromide


Enhanced Electronegativity: SF5 Group Electronegativity vs. CF3

The SF₅ group exhibits significantly higher group electronegativity (3.65) compared to the widely used CF₃ group (3.36) [1]. This quantitative difference confirms the SF₅ moiety's stronger electron-withdrawing capacity, which directly influences the electronic environment of the aromatic ring and the reactivity of the benzyl bromide moiety.

Medicinal Chemistry Physicochemical Property Drug Design

Improved Hydrolytic Stability: SF5 Resistance vs. CF3 and OCF3

The SF₅ group is more resistant to acid hydrolysis than either CF₃ or OCF₃ groups [1]. This stability advantage is critical for ensuring the integrity of the functional group under physiological conditions and during synthetic transformations.

Drug Stability Metabolic Stability Pharmaceutical Analysis

Superior Lipophilicity: SF5 LogP Advantage vs. CF3

SF₅-substituted ligands exhibit higher lipophilicity (logP) than their CF₃ counterparts and lower lipophilicity than tert-butyl analogues [1]. For instance, in a study of cannabinoid receptor ligands, SF₅ pyrazoles demonstrated higher logP values compared to exact CF₃ analogues [1].

ADME Lipophilicity Bioisostere

Potent Biological Activity Retention: SF5 Analog vs. Aprepitant

An analog containing a 3-bromo-5-(pentafluorosulfanyl)benzyl moiety (compound 5a) displayed potent binding to the NK1 receptor with an IC50 of 34.3 nM, which is comparable to the approved drug aprepitant (IC50 = 27.7 nM) [1]. This demonstrates that the SF₅ group can be incorporated into biologically active scaffolds while maintaining high affinity for a therapeutic target.

NK1 Receptor IC50 Medicinal Chemistry

Synthetic Utility: Regioselective C3-Cyclotrimerization Enabled by SF5

The steric bulk of the SF₅ group enables C3-regioselective cyclotrimerization in the synthesis of subphthalocyanines, a reaction outcome that is not achievable with a CF₃ group [1]. The bis(SF₅)Ph group directs the reaction to yield a single isomer, whereas the CF₃ analogue fails to provide this regiocontrol.

Organic Synthesis Regioselectivity Dye Chemistry

Modulated Reactivity: Electron-Withdrawing Effect on Benzylic Position

Computational studies confirm that electron-withdrawing (e-w) groups on benzyl bromides accelerate nucleophilic substitution reactions. The calculated activation parameters (ΔG‡/ΔH‡/ΔS‡) show a linear correlation with Hammett σ values [1]. The strong electron-withdrawing nature of the SF₅ group (σp = 0.68) [2] is therefore expected to enhance the electrophilicity of the benzylic carbon compared to an unsubstituted benzyl bromide (σp = 0.0).

Reaction Kinetics Nucleophilic Substitution Physical Organic Chemistry

High-Value Application Scenarios for 3-Fluoro-5-(pentafluorosulfur)benzyl bromide


Synthesis of High-Affinity NK1 Receptor Antagonists

This compound serves as a key precursor for generating analogs of aprepitant, as demonstrated by the potent NK1 receptor binding (IC50 = 34.3 nM) achieved with a structurally similar SF₅-benzyl derivative [1]. It enables medicinal chemists to explore novel chemical space around this target while maintaining or improving receptor affinity and potentially enhancing metabolic stability [1].

Construction of Regioselective Subphthalocyanine Dyes

The unique steric demand of the SF₅ group allows for the C3-regioselective synthesis of α-mono-substituted subphthalocyanines, yielding a single isomer product [1]. This level of control is unattainable with a CF₃ group and is crucial for developing advanced materials with well-defined optical properties for applications in data storage and nonlinear optics [1].

Optimization of ADME Properties in Drug Discovery

As an SF₅-containing building block, this compound is a strategic tool for modulating the lipophilicity (logP) and hydrolytic stability of drug candidates [1]. It offers a distinct profile between that of CF₃ and tert-butyl groups, enabling fine-tuning of membrane permeability and metabolic resistance, which are critical factors in lead optimization programs [1].

Synthesis of Insecticidal Meta-Diamide Scaffolds

The SF₅ group is a known functionality in crop-protection research, contributing to high insecticidal activity, excellent selectivity, and favorable logP values in meta-diamide insecticides [1]. This building block can be utilized to prepare novel agrochemical candidates with improved physicochemical and biological profiles [1].

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